2-methoxy-5-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-4-6-13(22-3)14(10-11)23(20,21)17-9-8-16-15-7-5-12(2)18-19-15/h4-7,10,17H,8-9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJJQOCIFNHXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=NN=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of a suitable benzene derivative to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid followed by amination with an appropriate amine.
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Introduction of the Methoxy and Methyl Groups: : The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. Methoxylation can be performed using methanol in the presence of a strong acid catalyst, while methylation can be achieved using methyl iodide and a base.
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Attachment of the Pyridazinyl Group: : The pyridazinyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the intermediate benzenesulfonamide with a suitable pyridazinyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by acids like sulfuric acid, while nucleophilic substitution may require bases like sodium hydroxide.
Major Products
Oxidation: Products may include 2-methoxy-5-methylbenzenesulfonic acid or 2-methoxy-5-methylbenzaldehyde.
Reduction: Products may include 2-methoxy-5-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)aniline.
Substitution: Products will vary depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonamide group is particularly relevant, as sulfonamides are known to exhibit antibacterial properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Sulfonamide derivatives are commonly used in the treatment of bacterial infections, and the pyridazinyl group may confer additional biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide would depend on its specific application. In a biological context, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biochemical pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzyme activity.
Comparison with Similar Compounds
Pharmacological Analogs: Tamsulosin Hydrochloride
Tamsulosin Hydrochloride (C₂₀H₂₈N₂O₅S·HCl, CAS 106463-17-6) is a therapeutic agent for benign prostatic hyperplasia (BPH) .
| Feature | Target Compound | Tamsulosin Hydrochloride |
|---|---|---|
| Core Structure | 2-Methoxy-5-methylbenzenesulfonamide | 2-Methoxybenzenesulfonamide |
| N-Substituent | Ethylamino-6-methylpyridazine | Ethylamino-propyl-2-ethoxyphenoxy |
| Key Functional Groups | Pyridazine ring (electron-deficient heterocycle) | Ethoxyphenoxy group (lipophilic aromatic moiety) |
| Biological Role | Hypothesized kinase or enzyme inhibition | Selective α₁-adrenergic receptor antagonism |
Structural Implications :
- The pyridazine ring in the target compound may enhance binding to nucleotide-binding domains (e.g., kinases) due to its electron-deficient nature, contrasting with Tamsulosin’s ethoxyphenoxy group, which favors hydrophobic interactions with G-protein-coupled receptors .
- The methyl group at the 5-position on the benzene ring in the target compound could improve metabolic stability compared to Tamsulosin’s unsubstituted position.
Sulfonylurea Herbicides: Metsulfuron-Methyl
Metsulfuron-methyl (C₁₄H₁₅N₅O₆S) is a sulfonylurea herbicide targeting acetolactate synthase (ALS) in plants .
| Feature | Target Compound | Metsulfuron-Methyl |
|---|---|---|
| Core Structure | Benzenesulfonamide | Benzenesulfonamide |
| Heterocyclic Group | 6-Methylpyridazin-3-yl | 4-Methoxy-6-methyl-1,3,5-triazin-2-yl |
| Linker | Ethylamino | Urea (NH-C=O-NH) |
| Application | Potential therapeutic use | Herbicidal activity |
Structural Implications :
- The ethylamino linker in the target compound may increase flexibility compared to the rigid urea linker in sulfonylureas, affecting binding kinetics .
Benzenesulfonamide Derivatives: CAS 951935-89-0
The compound 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide (C₁₉H₂₃N₃O₆S₂) features a unique isothiazolidinyl group .
| Feature | Target Compound | CAS 951935-89-0 |
|---|---|---|
| Core Structure | 2-Methoxy-5-methylbenzenesulfonamide | 2-Methoxybenzenesulfonamide with isothiazolidinyl substituent |
| N-Substituent | 6-Methylpyridazin-3-yl-ethylamino | 4-Pyridinyl-ethylamino and 1,1-dioxido-3-oxoisothiazolidinyl |
| Key Functional Groups | Pyridazine (planar, electron-deficient) | Isothiazolidinyl-1,1-dioxide (polar, sulfone-containing) |
| Potential Properties | Enhanced solubility from pyridazine | Increased polarity and metabolic stability from sulfone and oxo groups |
Structural Implications :
- Both compounds employ ethylamino linkers, but the target compound’s 6-methylpyridazine may offer stronger π-stacking interactions in hydrophobic binding pockets .
Biological Activity
The compound 2-methoxy-5-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula for this compound is , and its structure features a benzenesulfonamide core, which is known for its pharmacological properties. The presence of the 6-methylpyridazin moiety is particularly significant as it may enhance biological interactions.
Research indicates that compounds similar to This compound often act as inhibitors of the PI3K/mTOR signaling pathway, which is crucial in regulating cell growth and proliferation. Inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Key Findings:
- Enzyme Inhibition : The compound exhibits potent inhibitory activity against PI3K and mTOR, with IC50 values indicating strong efficacy in cellular assays. For instance, related sulfonamide derivatives have shown IC50 values as low as 0.22 nM for PI3Kα inhibition .
- Cell Proliferation : In vitro studies demonstrate that the compound can significantly reduce cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The observed IC50 values range from 20 nM to 130 nM depending on the specific derivative and cell line tested .
- Apoptosis Induction : Flow cytometry analyses reveal that treatment with this compound leads to cell cycle arrest in the G0/G1 phase and induces apoptosis through mechanisms involving the downregulation of AKT phosphorylation .
Structure-Activity Relationship (SAR)
The effectiveness of sulfonamide derivatives often hinges on their structural components. Modifications to the aromatic rings or substituents can enhance their binding affinity to target enzymes.
| Compound | IC50 (nM) | Target | Effect |
|---|---|---|---|
| 22c | 0.22 | PI3Kα | Strong inhibitor |
| 22c | 23 | mTOR | Strong inhibitor |
| Related Compounds | 20 - 130 | Various cancer lines | Inhibits proliferation |
Case Studies
Several studies have evaluated the biological activity of sulfonamide derivatives similar to our compound:
- Dual Inhibition Study : A study synthesized a series of sulfonamide derivatives that demonstrated dual inhibition of PI3K and mTOR pathways. The most potent derivatives showed significant anti-proliferative effects in vitro, highlighting their potential as therapeutic agents against cancers driven by these pathways .
- Mechanistic Insights : Western blot analyses confirmed that these compounds could effectively block key signaling pathways involved in tumor progression, including the PI3K/AKT/mTOR axis. This was evidenced by decreased phosphorylation levels of AKT in treated cells .
Q & A
Q. What are the recommended synthetic routes for 2-methoxy-5-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step procedures, including:
- Suzuki–Miyaura coupling for introducing aromatic components (e.g., pyridazine rings) via palladium-catalyzed C–C bond formation .
- Stepwise sulfonamide formation : Reacting a benzenesulfonyl chloride intermediate with a pyridazin-3-amine derivative under basic conditions (e.g., DCM with triethylamine) .
- Optimization : Adjusting solvent polarity (e.g., switching from THF to DMF for higher solubility) and temperature (0–25°C) to improve yields. Column chromatography (silica gel, hexane/EtOAc gradient) is critical for purification .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) to confirm purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), sulfonamide (δ ~7.5–8.0 ppm), and pyridazine protons (δ ~8.5–9.0 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., S(6) ring motifs in sulfonamides) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₁N₄O₃S) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity across different studies?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., MIC assays for antibacterial activity using consistent bacterial strains) .
- Structural analogs : Compare activity of derivatives (e.g., replacing the methoxy group with ethoxy) to identify critical functional groups .
- Target validation : Use siRNA or CRISPR to confirm involvement of putative targets (e.g., NLRP3 inflammasome) in observed effects .
Q. How can molecular docking studies be designed to explore the interaction between this compound and its putative biological targets?
- Methodological Answer :
- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, NLRP3) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for sulfonamides .
- Validation : Cross-reference docking poses with mutagenesis data (e.g., alanine scanning of key residues) .
Q. What are the critical considerations when scaling up the synthesis of this compound for preclinical studies while maintaining yield and purity?
- Methodological Answer :
- Batch optimization : Use flow chemistry for Suzuki–Miyaura coupling to enhance reproducibility .
- Purification : Replace column chromatography with recrystallization (e.g., EtOH/H₂O mixtures) for cost-effective scaling .
- Quality control : Implement in-line FTIR to monitor reaction progress and detect intermediates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across enzymatic assays?
- Methodological Answer :
- Enzyme source : Compare recombinant vs. native enzyme activity (e.g., human vs. bacterial carbonic anhydrase) .
- Buffer conditions : Test pH-dependent effects (sulfonamides often show pH-sensitive binding) .
- Positive controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate assays .
Experimental Design
Q. What in vivo models are appropriate for evaluating the anti-inflammatory activity of this compound?
- Methodological Answer :
- Acute inflammation : Murine carrageenan-induced paw edema, with dose-response profiling (10–100 mg/kg, oral) .
- Chronic inflammation : Collagen-induced arthritis models, paired with cytokine profiling (ELISA for IL-1β, TNF-α) .
- Pharmacokinetics : Assess bioavailability via LC-MS/MS quantification of plasma concentrations post-administration .
Structural and Mechanistic Insights
Q. How does the pyridazine moiety influence the compound's binding affinity compared to other heterocycles?
- Methodological Answer :
- SAR studies : Synthesize analogs with pyridine, pyrimidine, or triazine rings and compare IC₅₀ values .
- Computational analysis : Calculate electrostatic potential maps to identify π-π stacking or hydrogen-bonding capabilities unique to pyridazine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
